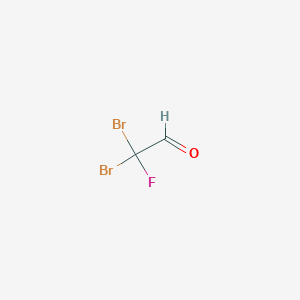
Dibromo(fluoro)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(fluoro)acetaldehyde is an organic compound characterized by the presence of two bromine atoms, one fluorine atom, and an aldehyde functional group attached to a carbon backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromo(fluoro)acetaldehyde can be synthesized through several methods. One common approach involves the bromination of fluoroacetaldehyde under controlled conditions. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the addition of bromine atoms to the fluoroacetaldehyde molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(fluoro)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Dibromo(fluoro)acetic acid.
Reduction: Dibromo(fluoro)ethanol.
Substitution: Iodo(fluoro)acetaldehyde.
Wissenschaftliche Forschungsanwendungen
Dibromo(fluoro)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those requiring fluorinated and brominated functional groups.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Wirkmechanismus
The mechanism of action of dibromo(fluoro)acetaldehyde involves its reactivity with nucleophiles due to the presence of electrophilic centers (carbonyl carbon and bromine atoms). The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromoacetaldehyde: Lacks the fluorine atom, making it less reactive in certain fluorination reactions.
Fluoroacetaldehyde: Lacks the bromine atoms, resulting in different reactivity and applications.
Bromo(fluoro)acetaldehyde: Contains only one bromine atom, leading to variations in its chemical behavior
Uniqueness
Dibromo(fluoro)acetaldehyde is unique due to the combination of bromine and fluorine atoms, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
64316-15-0 |
|---|---|
Molekularformel |
C2HBr2FO |
Molekulargewicht |
219.83 g/mol |
IUPAC-Name |
2,2-dibromo-2-fluoroacetaldehyde |
InChI |
InChI=1S/C2HBr2FO/c3-2(4,5)1-6/h1H |
InChI-Schlüssel |
XYHPBUYGFWDSRU-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C(F)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
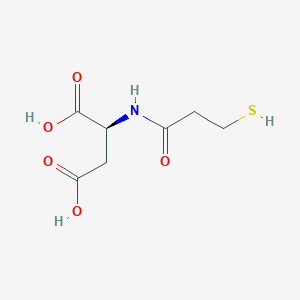

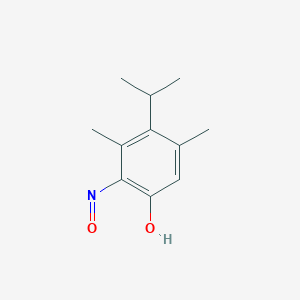
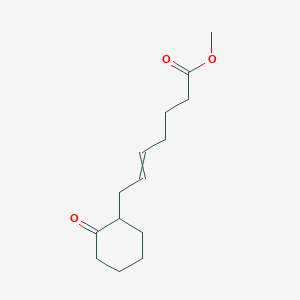
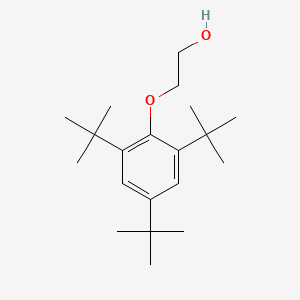
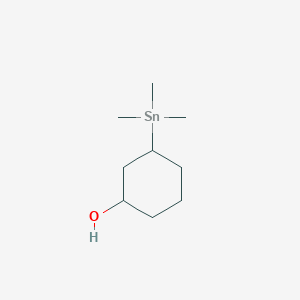
![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
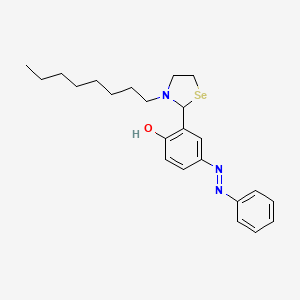
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)


![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
